molecular formula C4H2N8O10 B14121673 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- CAS No. 55510-03-7

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro-

Cat. No.: B14121673
CAS No.: 55510-03-7
M. Wt: 322.11 g/mol
InChI Key: HKTUDNFYVIXYSQ-UHFFFAOYSA-N
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Description

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- (CAS 55510-03-7), also known as Tetranitroglycoluril (TNGU) or Sorguyl, is a nitrated derivative of glycoluril. Its molecular formula is C₄H₂N₈O₁₀, with a molecular weight of 322.1063 g/mol . The compound features four nitro (-NO₂) groups attached to the tetrahydroimidazo[4,5-d]imidazole-dione core, which significantly enhances its energetic properties compared to non-nitrated analogs.

Properties

CAS No.

55510-03-7

Molecular Formula

C4H2N8O10

Molecular Weight

322.11 g/mol

IUPAC Name

1,3,4,6-tetranitro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C4H2N8O10/c13-3-5(9(15)16)1-2(7(3)11(19)20)8(12(21)22)4(14)6(1)10(17)18/h1-2H

InChI Key

HKTUDNFYVIXYSQ-UHFFFAOYSA-N

Canonical SMILES

C12C(N(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Fuming Nitric Acid with Dinitrogen Pentoxide

Glycoluril undergoes direct nitration in fuming nitric acid (90–98%) containing 5–50% dinitrogen pentoxide (N₂O₅). The reaction proceeds at −5°C to +50°C, with lower temperatures minimizing side reactions. Key steps include:

  • Dissolution : Glycoluril (1 mol) is dissolved in HNO₃/N₂O₅ (40–120 mol equivalents) at 0–10°C.
  • Catalyst Addition : ZnCl₂ (0.05–0.1 mol per mol glycoluril) in acetic anhydride is introduced to stabilize intermediates.
  • Reaction Quenching : The mixture is poured into ice-water, yielding TNGU as a white precipitate.

Yield : 70–73%.
Key Advantage : Simplified one-pot synthesis avoids intermediate isolation.

Acetic Anhydride-Mediated Nitration

A modified approach uses acetic anhydride as a dehydrating agent:

  • Glycoluril Dissolution : 1:40–1:120 (w/w) glycoluril-to-HNO₃ ratio at 0–5°C.
  • Mixed Acid System : Addition to ZnCl₂/Ac₂O solution at 0–5°C over 4–5 hours.
  • Isolation : Filtration and washing with dichloromethane (DCM) yield TNGU with 95% purity.

Critical Parameter : Excess ZnCl₂ reduces side-product formation by stabilizing nitronium ions.

Nitration of Imidazo[4,5-d]imidazole Precursors

Trifluoroacetic Anhydride (TFAA)/HNO₃ System

Imidazo-imidazole derivatives (e.g., N-nitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)diimine) are nitrated in TFAA/HNO₃:

  • Precursor Activation : 0.1 M precursor in 98% HNO₃ at −10°C.
  • TFAA Addition : Slow addition of TFAA (1:3 v/v) induces N₂O elimination.
  • Crystallization : Spherical TNGU precipitates after 2–3 hours (72% yield).

Mechanistic Insight : Intramolecular decomposition releases N₂O, forming TNGU:
$$
\text{C}4\text{H}6\text{N}6\text{O}2 + 4 \text{HNO}3 \rightarrow \text{C}4\text{H}2\text{N}8\text{O}{10} + 2 \text{N}2\text{O} + 4 \text{H}_2\text{O}
$$

Nitration of N,N′-Dinitro Derivatives

N,N′-Dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)diimine (6) is nitrated in H₂SO₄/HNO₃ (1:2 v/v) at 45°C:

  • Stepwise Nitration : Initial nitration at 25°C for 1 hour, followed by 45°C for 2 hours.
  • Workup : Quenching in ice-water followed by DCM extraction yields TNGU (50% yield).

Advantage : Reduced sensitivity (BAM friction: 70 N vs. 54 N for direct methods).

Comparative Analysis of Methods

Parameter Direct Nitration Imidazo-Imidazole Route
Starting Material Glycoluril N-Nitrodihydroimidazo derivatives
Reaction Time 4–5 hours 2–3 hours
Yield 70–73% 50–72%
Sensitivity (H₅₀, cm) 10.4 28.1
Morphology Irregular crystals Spherical particles (3 μm)

Key Findings :

  • The imidazo-imidazole route produces TNGU with lower sensitivity (impact H₅₀ = 28.1 cm vs. 10.4 cm).
  • Spherical TNGU from TFAA/HNO₃ exhibits enhanced stability due to uniform particle distribution.

Characterization and Product Optimization

Morphological Control

Solvent-antisolvent crystallization (HNO₃/DCM) yields spherical TNGU:

  • Procedure : TNGU dissolved in HNO₃ is dripped into stirred DCM at 250 RPM.
  • Outcome : 3 μm spheres with 72% recovery.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.45 (s, 2H, imidazole).
  • IR (KBr): 1630 cm⁻¹ (C=O), 1550 cm⁻¹ (NO₂ asym), 1370 cm⁻¹ (NO₂ sym).

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- , also known as tetrahydro-1,3,4,6-tetranitroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione, is a chemical compound with several applications, notably in high-performance liquid chromatography and as a high-explosive formulation .

Scientific Research Applications

  • ** separation:** Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- can be analyzed using reverse phase (RP) HPLC with relatively simple conditions . The mobile phase may consist of acetonitrile, water, and phosphoric acid . For applications compatible with Mass-Spec (MS), formic acid can be used instead of phosphoric acid . For fast UPLC applications, smaller 3 µm particles columns are available . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
  • High-Explosive Formulation: Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,4-dinitro is a high-explosive formulation . Acute oral toxicity studies in mice and rats have shown LD/sub 50/ values greater than 5 g/kg, indicating it is only slightly toxic or practically nontoxic in both species . Skin application studies in rabbits have demonstrated that it is nonirritating to the skin, and eye application studies have also shown it to be nonirritating . Sensitization studies in guinea pigs did not indicate any deleterious effects .

Mechanism of Action

The mechanism by which Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- exerts its effects is complex and involves multiple pathways. The nitro groups play a crucial role in its reactivity, allowing the compound to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Glycoluril (Parent Compound)

  • Molecular Formula : C₄H₆N₄O₂
  • Molecular Weight : 142.118 g/mol
  • Substituents: No nitro groups; core structure lacks energetic modifications.
  • Properties : White solid, odorless, melting point 272–300°C, low water solubility (0.2 g/100 mL at 20°C).
  • Applications : Used as a crosslinking agent in polymers and formaldehyde resins .
  • Key Difference: Glycoluril is non-explosive and thermally stable, unlike its nitrated derivatives .

Dinitroglycoluril (DINGU)

  • Molecular Formula : C₄H₄N₆O₆
  • Substituents : Two nitro groups at positions 1 and 3.
  • Properties : Classified as an explosive (UN0489) under the Emergency Response Guidebook.
  • Applications : Intermediate in synthesizing higher nitrated compounds like TNGU.
  • Key Difference : Reduced explosive power compared to TNGU due to fewer nitro groups .

Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD)

  • Molecular Formula : C₈H₁₄N₄O₆
  • Substituents : Four hydroxymethyl (-CH₂OH) groups.
  • Properties : Water-soluble, used as a preservative and biocide.
  • Applications : Found in industrial biocides (e.g., 360 g/kg formulations) and polymer stabilizers .
  • Key Difference: Non-explosive; functionalization with hydroxymethyl groups shifts utility to antimicrobial and material science applications .

1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

  • Molecular Formula : C₁₂H₁₄N₄O₆
  • Substituents : Four acetyl (-COCH₃) groups.
  • Properties : LogP = -2.01, indicating high polarity; analyzed via HPLC for purity.
  • Applications : Pharmaceutical intermediate or analytical reference standard.
  • Key Difference: Acetylation improves solubility and stability, making it suitable for non-energetic applications .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Tetranitroglycoluril (TNGU) 4 × -NO₂ C₄H₂N₈O₁₀ 322.1063 High explosive, thermally unstable Military/industrial explosives
Glycoluril None C₄H₆N₄O₂ 142.118 Thermally stable, low solubility Polymer crosslinker
Dinitroglycoluril (DINGU) 2 × -NO₂ C₄H₄N₆O₆ 244.11 Moderate explosive power Explosive precursor
TMAD 4 × -CH₂OH C₈H₁₄N₄O₆ 262.22 Water-soluble, antimicrobial Biocides, preservatives
Tetraacetylated derivative 4 × -COCH₃ C₁₂H₁₄N₄O₆ 310.266 Polar, HPLC-analyzable Pharmaceutical intermediates

Biological Activity

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- (CAS Number: 55510-03-7), is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C₄H₂N₈O₁₀
  • Molecular Weight : 246.22 g/mol
  • Synonyms : Sorguyl, TNGU

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a toxic agent and its implications in various biomedical contexts. The following sections detail specific findings related to its biological effects.

Toxicological Profile

  • Carcinogenic Potential : The compound has been classified as potentially carcinogenic based on its structural analogies with other known carcinogens. Studies suggest that it may induce mutations in bacterial models, indicating a possible risk for cancer development in higher organisms .
  • Aquatic Toxicity : Research indicates that tetrahydro-1,3,4,6-tetranitro-imidazo[4,5-d]imidazole can be toxic to aquatic life with long-lasting effects. This raises concerns about environmental impact and necessitates careful handling and disposal practices .
  • Skin Reactions : There are indications that exposure to this compound may lead to allergic skin reactions in sensitive individuals. This highlights the need for personal protective equipment when handling the substance in laboratory settings .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of imidazo compounds highlighted the persistence of tetrahydro-1,3,4,6-tetranitro- in aquatic ecosystems. The research found that concentrations above certain thresholds could lead to significant disruptions in local aquatic biota populations .

Case Study 2: Mutagenicity Testing

In a mutagenicity test using Salmonella typhimurium (Ames test), tetrahydro-1,3,4,6-tetranitro- showed positive results at higher concentrations. This suggests that the compound may have mutagenic properties warranting further investigation into its effects on mammalian systems .

Summary Table of Biological Activities

Biological ActivityDescriptionEvidence Source
Carcinogenic PotentialPossible carcinogen; induces mutations
Aquatic ToxicityToxic to aquatic life with long-lasting effects
Skin ReactionsMay cause allergic reactions
Antimicrobial ActivityPotential antimicrobial properties (analogous studies)
Anti-inflammatory EffectsPossible anti-inflammatory properties

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